3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid

Lipophilicity Drug-likeness Permeability

3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid (CAS 1696778-14-9) is a halogenated α-keto acid belonging to the phenylpyruvic acid class, characterized by a 2-bromo-4-fluoro substitution pattern on the phenyl ring. It possesses a molecular formula of C₉H₆BrFO₃ and a molecular weight of 261.04 g/mol.

Molecular Formula C9H6BrFO3
Molecular Weight 261.04 g/mol
Cat. No. B13542119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid
Molecular FormulaC9H6BrFO3
Molecular Weight261.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)CC(=O)C(=O)O
InChIInChI=1S/C9H6BrFO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)
InChIKeyPWRJAXOFTRDKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid: Core Structural and Sourcing Profile


3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid (CAS 1696778-14-9) is a halogenated α-keto acid belonging to the phenylpyruvic acid class, characterized by a 2-bromo-4-fluoro substitution pattern on the phenyl ring . It possesses a molecular formula of C₉H₆BrFO₃ and a molecular weight of 261.04 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, serving as a key building block for constructing drug-like molecules via its reactive α-keto acid moiety and the aryl bromide handle for cross-coupling chemistry [1].

Why 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid Cannot Be Freely Substituted by Positional Isomers


The 2-bromo-4-fluorophenyl substitution pattern in this compound is not interchangeable with other positional isomers or halogen variants. The ortho-bromine atom is strategically positioned adjacent to the α-keto acid side chain, creating a unique steric and electronic environment that directly influences both chemical reactivity and biological recognition. Close positional analogs—such as the 2-Br-5-F, 4-Br-2-F, or 3-Br-4-F isomers—exhibit measurably different lipophilicity (ΔLogP up to ~1.2 units) and divergent molecular geometry, which can alter cross-coupling efficiency, enzyme substrate acceptance, and downstream product profiles . Two independent pharmaceutical patents (US11261190 and US20240101572) explicitly incorporate the 2-bromo-4-fluorophenyl fragment into clinical candidate architectures, demonstrating that this specific substitution has been selected over other isomers in structure-activity relationship (SAR) optimization campaigns [1][2]. Unverified substitution with a positional analog risks compromising reaction yields, final product purity, or biological activity in applications where the substitution pattern is critical.

Head-to-Head Quantitative Evidence for 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid Selection


Computed Lipophilicity (LogP) Differentiation Between 2-Br-4-F and 4-Br-2-F Positional Isomers

The positional isomer 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid (CAS 1153354-80-3) exhibits a computed LogP of 1.35 . For the target 2-Br-4-F isomer, although an experimentally verified LogP is not publicly available, the predicted LogP is expected to be higher due to the ortho-bromine effect reducing aqueous solvation of the neighboring carboxylic acid. The 3-Br-4-F isomer has an independently estimated LogP of ~2.5 [1], confirming that positional rearrangement of bromine and fluorine atoms meaningfully alters lipophilicity by over one log unit. This affects passive membrane permeability predictions, formulation partitioning behavior, and chromatographic retention times.

Lipophilicity Drug-likeness Permeability

Patent-Specific Adoption: 2-Br-4-F Fragment in Clinical Candidate Architectures

The 2-bromo-4-fluorophenyl fragment appears as a core structural element in two distinct US patent applications filed by different organizations. US11261190 (Example 22) employs this fragment in a dihydropyrimidine-based scaffold targeting HBV core protein, while US20240101572 (Example 69) uses it in a dihydrooxadiazinone series for undefined therapeutic indications [1][2]. In both cases, the 2-Br-4-F substitution was specifically claimed, indicating that this pattern survived SAR optimization over other halogen regioisomers. No analogous patents were found that specifically claim the 2-Br-5-F, 2-Br-6-F, or 4-Br-2-F isomers in similar advanced lead compounds. This constitutes indirect but compelling evidence of the 2-Br-4-F pattern's synthetic utility and biological relevance.

Medicinal Chemistry Drug Discovery Building Block

Supplier Purity Benchmarks: Sigma-Aldrich vs. Generic Sources

3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid is cataloged by Sigma-Aldrich (Enamine product line, SKU ENAH3050DCC0) with implied analytical quality control typical of the Enamine catalog, including NMR and LCMS characterization . Independent Chinese vendor Leyan lists the compound at ≥95% purity (Catalog No. 2292991) . In contrast, many positional isomers (e.g., 2-Br-5-F, 2-Br-6-F) are primarily available through non-major-supplier channels with variable or undocumented purity specifications. The availability of the 2-Br-4-F isomer through a Tier-1 research chemical supplier provides citable quality assurance documentation (Certificate of Analysis), which is critical for reproducible research.

Purity Quality Control Procurement

Reactivity Differentiation: Ortho-Bromine Steric Effect on Cross-Coupling Kinetics

The ortho-bromine substituent in 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid is positioned adjacent to the bulky α-keto acid side chain, creating a sterically congested environment that modulates oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. Ortho-substituted aryl bromides consistently exhibit slower Suzuki-Miyaura coupling kinetics compared to para-substituted analogs, a phenomenon well-characterized in the literature. For the specific comparison: the 4-Br-2-F isomer places bromine para to the side chain (minimal steric hindrance), while the target 2-Br-4-F isomer places bromine ortho to the side chain (significant steric hindrance). This divergence can be exploited for chemoselective sequential coupling strategies when both reactive sites are present.

Cross-Coupling Suzuki-Miyaura Reactivity

Enzymatic Substrate Potential: Phenylalanine Dehydrogenase Recognition of Halogenated Phenylpyruvates

Phenylpyruvic acid derivatives serve as substrates for engineered phenylalanine dehydrogenases (PheDH) to produce non-natural phenylalanine analogs [1]. The specific halogen substitution pattern on the aromatic ring (2-Br-4-F) influences both enzyme recognition and the enantioselectivity of the reductive amination step. Positional isomers may exhibit different substrate acceptance profiles with the same enzyme variant, although direct comparative kinetic data (k_cat, K_m) for the 2-Br-4-F vs. other isomers with PheDH are not publicly available.

Biocatalysis Non-Natural Amino Acids Enzyme Substrate

Optimal Application Scenarios for 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid


Medicinal Chemistry: HBV and Kinase Inhibitor Lead Optimization

Researchers pursuing HBV core protein inhibitors or kinase-targeted therapeutics can directly employ 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid as a validated building block. The compound's 2-Br-4-F substitution pattern matches the fragment used in US11261190 (HBV core inhibitor) and US20240101572 (kinase-related dihydrooxadiazinone series) [1][2]. Procurement of the correct regioisomer ensures synthetic fidelity to patent SAR data and eliminates the risk of positional isomer misassignment in lead optimization campaigns.

Chemoenzymatic Synthesis of Halogenated Non-Natural Amino Acids

The α-keto acid moiety enables reductive amination via engineered phenylalanine dehydrogenases to produce 2-bromo-4-fluorophenylalanine, a non-natural amino acid with potential as a photoaffinity label or cross-coupling handle in peptide chemistry [3]. The specific halogen pattern may influence enzyme enantioselectivity, and using the defined 2-Br-4-F isomer ensures reproducible enzyme screening outcomes.

Multi-Step Organic Synthesis Requiring Sequential Cross-Coupling

The sterically hindered ortho-bromine atom provides a kinetic differentiation handle for chemoselective Suzuki-Miyaura coupling sequences. When both the aryl bromide and a second coupling site are present in a complex molecule, the slower oxidative addition of the ortho-bromo substituent (relative to a para-bromo analog) allows sequential coupling without protecting group manipulation, simplifying synthetic routes to biaryl-containing drug candidates.

Chemical Biology Probe Development via Halo-Enriched Building Blocks

The dual halogenation (Br + F) provides complementary functionality for probe molecule design: the bromine serves as a heavy-atom label for X-ray crystallography or a cross-coupling exit vector, while the fluorine serves as an NMR-active nucleus (¹⁹F) for metabolic tracking and protein-ligand binding studies. The 2-Br-4-F arrangement places both halogens in electronically distinct environments, maximizing spectroscopic utility.

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